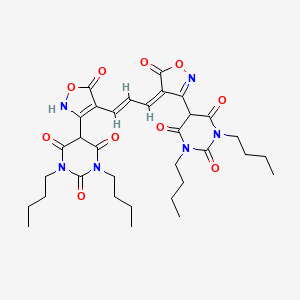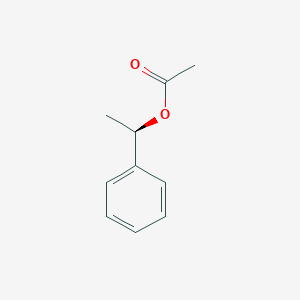
DiBAC4(3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DiBAC4(3), also known as bis-(1,3-dibutylbarbituric acid) trimethine oxonol, is a slow-response potential-sensitive probe. It is widely used for measuring membrane potentials in various biological systems. This compound can enter depolarized cells, where it binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift .
Aplicaciones Científicas De Investigación
DiBAC4(3) has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe to study membrane potentials and ion channel activities.
Biology: Employed in flow cytometry to monitor cellular depolarization and hyperpolarization.
Mecanismo De Acción
Target of Action
The primary target of DiBAC4(3) is the large-conductance Ca2±activated potassium (BK) channels . These channels are formed by a pore-forming α-subunit and a smooth muscle-abundant regulatory β1-subunit . BK channels play a crucial role in regulating arterial tone .
Mode of Action
DiBAC4(3) is a voltage-sensitive dye that can enter depolarized cells . Once inside, it binds to intracellular proteins or the membrane . It has been reported as a novel BK channel activator . The activation of BK channels by DiBAC4(3) relies mostly on its α-subunit .
Biochemical Pathways
DiBAC4(3) affects the biochemical pathways involving BK channels. It promotes an unprecedented persistent activation of the channel that negatively shifts its voltage dependence by as much as 300 mV . This persistent activation is independent of Ca2+ and/or the β1–α-subunits .
Pharmacokinetics
It is known that dibac4(3) can enter depolarized cells . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence .
Result of Action
The result of DiBAC4(3)'s action is the activation of BK channels . This activation can reveal details of BK channel gating mechanisms and help in the rational design of BK channel activators .
Action Environment
The action environment of DiBAC4(3) is primarily within depolarized cells . The dye’s effects can vary across species and/or vascular beds
Análisis Bioquímico
Biochemical Properties
DiBAC4(3) plays a crucial role in biochemical reactions by acting as a voltage-sensitive fluorescent dye. Upon membrane depolarization, DiBAC4(3) enters the cytosol and binds to lipid membranes and intracellular proteins. This binding interaction results in enhanced fluorescence and a red spectral shift, allowing researchers to measure changes in membrane potential. DiBAC4(3) interacts with various biomolecules, including large conductance calcium-activated potassium channels (BK channels), which are essential for regulating membrane potential and cellular excitability .
Cellular Effects
DiBAC4(3) has significant effects on various types of cells and cellular processes. In mammalian and bacterial cells, DiBAC4(3) is used to measure membrane potential changes through flow cytometry or fluorescence microscopy . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in HEK293 cells, DiBAC4(3) has been shown to detect membrane hyperpolarization induced by BK channel openers such as Evans blue and NS-1619 . Additionally, DiBAC4(3) can reveal oscillatory membrane hyperpolarization induced by acetylcholine in cells expressing BK channels .
Molecular Mechanism
The molecular mechanism of DiBAC4(3) involves its ability to enter depolarized cells and bind to intracellular proteins or membranes. This binding interaction enhances fluorescence and causes a red spectral shift, which is indicative of membrane depolarization. DiBAC4(3) acts as a slow-response potential-sensitive probe, meaning it exhibits potential-dependent changes in its transmembrane distribution accompanied by fluorescence changes . The compound’s interaction with BK channels is particularly noteworthy, as it can activate these channels independently of the beta subunit, leading to persistent activation and significant shifts in voltage dependence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DiBAC4(3) can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. DiBAC4(3) has been shown to have a relatively long shelf life, with stability lasting up to four years when stored properly . Its temporal resolution may be limited, and potential artifacts should be taken into account when interpreting results . Long-term effects on cellular function have been observed in in vitro studies, where DiBAC4(3) was used to measure membrane potential changes over extended periods .
Dosage Effects in Animal Models
The effects of DiBAC4(3) can vary with different dosages in animal models. Studies have shown that DiBAC4(3) can activate BK channels in arterial smooth muscle, with the activation being dose-dependent . At higher concentrations, DiBAC4(3) promotes persistent activation of BK channels, leading to significant shifts in voltage dependence .
Metabolic Pathways
DiBAC4(3) is involved in metabolic pathways related to membrane potential regulation. The compound interacts with enzymes and cofactors that influence membrane potential and cellular excitability. For example, DiBAC4(3) has been used to measure the effects of antimicrobial compounds on membrane potential in bacterial cells, revealing changes in ATP synthesis and reactive oxygen species generation . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in cells.
Transport and Distribution
DiBAC4(3) is transported and distributed within cells and tissues based on its ability to enter depolarized cells and bind to intracellular proteins or membranes. The compound’s transport is influenced by its overall negative charge, which prevents it from being taken up by mitochondria . Instead, DiBAC4(3) accumulates in the cytosol and binds to lipid membranes and intracellular proteins, allowing researchers to measure changes in membrane potential .
Subcellular Localization
The subcellular localization of DiBAC4(3) is primarily in the cytosol, where it binds to intracellular proteins and lipid membranes. This localization is crucial for its activity as a membrane potential indicator. DiBAC4(3) does not enter mitochondria due to its negative charge, making it more suitable for measuring plasma membrane potentials . The compound’s ability to target specific compartments or organelles is influenced by its binding interactions with intracellular proteins and lipid membranes .
Métodos De Preparación
The synthesis of DiBAC4(3) involves the reaction of 1,3-dibutylbarbituric acid with trimethine oxonol under specific conditions. The reaction typically requires anhydrous solvents such as dimethyl sulfoxide or ethanol to prepare a stock concentration up to 1 millimolar . Industrial production methods are not extensively documented, but the compound is available for research purposes from various suppliers .
Análisis De Reacciones Químicas
DiBAC4(3) primarily undergoes reactions related to its role as a membrane potential probe. It does not participate in typical organic reactions like oxidation, reduction, or substitution. Instead, its chemical behavior is characterized by its interaction with cellular components, leading to changes in fluorescence intensity based on the membrane potential .
Comparación Con Compuestos Similares
DiBAC4(3) is part of a family of membrane potential probes, including:
DiBAC4(5): Another bis-oxonol dye with similar properties but different spectral characteristics.
DiSBAC2(3): A bis-(1,3-dibutylbarbituric acid) trimethine oxonol variant with distinct excitation and emission peaks
DiBAC4(3) is unique due to its specific excitation and emission wavelengths (493/516 nanometers) and its ability to provide a clear indication of membrane potential changes in various biological systems .
Propiedades
Número CAS |
70363-83-6 |
|---|---|
Fórmula molecular |
C27H40N4O6 |
Peso molecular |
516.64 |
Nombre IUPAC |
1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |
SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






